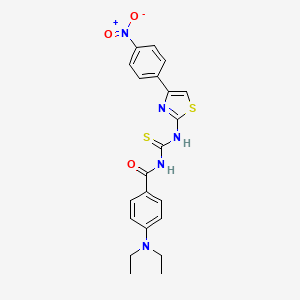

4-Aminopyridine-2-sulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

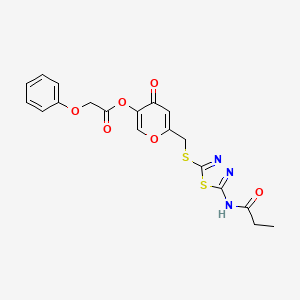

“4-Aminopyridine-2-sulfonyl fluoride” is a chemical compound that has been extensively studied in scientific research due to its various properties and potential applications. It is related to 3-aminopyridine-2-sulfonyl fluoride, which has a molecular weight of 176.17 .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as 4-Aminopyridine-2-sulfonyl fluoride, has been discussed in several studies . The methods of synthesis involve various reactions, including the Umemoto reaction and Balts-Schiemann reaction . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .

Chemical Reactions Analysis

The sulfur fluoride exchange (SuFEx) reaction is significant in drug discovery, materials science, and chemical biology . Conventionally, it involves the installation of SO2F followed by fluoride exchange by a catalyst .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Synthesis of Fluorinated Pyridines

Fluorinated pyridines are of great interest due to their unique physical, chemical, and biological properties . 4-Aminopyridine-2-sulfonyl fluoride could potentially be used in the synthesis of these compounds. The presence of fluorine atoms in the compound can lead to interesting and unusual properties, making them valuable for various applications .

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a widely-used method for forming carbon-carbon bonds . The use of organoboron reagents in this process is common due to their stability, ease of preparation, and environmentally benign nature . Given its structure, 4-Aminopyridine-2-sulfonyl fluoride could potentially be used as a reagent in SM coupling reactions.

Development of Fluorinated Pharmaceuticals

About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . The introduction of fluorine atoms into lead structures is a common modification in the search for new pharmaceutical products with improved physical, biological, and environmental properties . Therefore, 4-Aminopyridine-2-sulfonyl fluoride could be used in the development of new fluorinated pharmaceuticals.

Development of Fluorinated Agrochemicals

Similar to pharmaceuticals, fluorine-containing substituents are often incorporated into carbocyclic aromatic rings in the development of agrochemicals . A large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients . Thus, 4-Aminopyridine-2-sulfonyl fluoride could potentially be used in the development of new fluorinated agrochemicals.

Production of Imaging Agents

There is a special interest in 18 F-substituted pyridines as potential imaging agents for various biological applications . Given its structure, 4-Aminopyridine-2-sulfonyl fluoride could potentially be used in the production of these imaging agents.

Sensing Applications

Fluorinated pyridines have been used in the development of sensors for various applications . For example, they have been used in the development of sensors for the detection of Cu 2+ ions . Therefore, 4-Aminopyridine-2-sulfonyl fluoride could potentially be used in the development of new sensors.

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 4-Aminopyridine (4-AP) is the voltage-gated potassium channels . These channels play a crucial role in the regulation of the electrical activity of neurons and other excitable cells. By targeting these channels, 4-AP can influence the transmission of signals in the nervous system .

Mode of Action

4-AP acts as an antagonist of the voltage-gated potassium channels . It inhibits these channels, resulting in the prolongation of action potentials and a heightened release of neurotransmitters . This, in turn, facilitates enhanced neuronal signaling .

Biochemical Pathways

The inhibition of voltage-gated potassium channels by 4-AP affects the neuronal signaling pathways . By prolonging the action potentials, it enhances the transmission of signals along the neurons . This can have various downstream effects, depending on the specific neurons and pathways involved.

Pharmacokinetics

The pharmacokinetics of 4-AP involve its absorption, distribution, metabolism, and excretion (ADME). It has a bioavailability of 96% when administered orally . The introduction of a prolonged-release formulation has improved its therapeutic capabilities .

Result of Action

The action of 4-AP results in enhanced neuronal signaling . This can ameliorate the symptoms of certain neurological disorders, such as multiple sclerosis . It has been shown to improve walking in patients with multiple sclerosis . Moreover, it has been suggested that 4-AP exhibits immunomodulatory effects on T cells .

Action Environment

The action of 4-AP can be influenced by various environmental factors. For instance, its solubility and propensity for lipid interactions can affect its absorption and distribution . Furthermore, its stability and release kinetics can be enhanced through the use of nanoformulations .

Eigenschaften

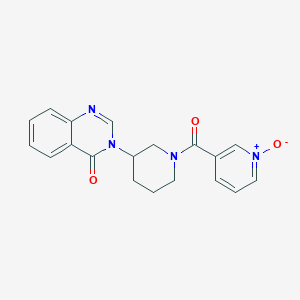

IUPAC Name |

4-aminopyridine-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O2S/c6-11(9,10)5-3-4(7)1-2-8-5/h1-3H,(H2,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTGDECDGDKNOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-{[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide](/img/structure/B2434702.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-2-(3-methylphenylsulfonamido)acetamide](/img/structure/B2434706.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(methylamino)acetamide hydrochloride](/img/structure/B2434709.png)

![N,N-dimethyl-N'-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine](/img/structure/B2434713.png)

![1-(3-chlorophenyl)-N-[cyano(cyclopropyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2434714.png)

![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one](/img/structure/B2434717.png)